(R)-2-benzhydrylpyrrolidine

Catalog No.
S766269
CAS No.
22348-31-8
M.F
C17H19N
M. Wt
237.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-benzhydrylpyrrolidine

CAS Number

22348-31-8

Product Name

(R)-2-benzhydrylpyrrolidine

IUPAC Name

(2R)-2-benzhydrylpyrrolidine

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C17H19N/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-/m1/s1

InChI Key

OXOBKZZXZVFOBB-MRXNPFEDSA-N

SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C1C[C@@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound (R)-(+)-2-(Diphenylmethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-2-benzhydrylpyrrolidine (CAS 22348-31-8) is a highly sterically encumbered, chiral secondary amine widely utilized as a specialized aminocatalyst and chiral solvating agent. Structurally, it is the deoxygenated, non-silylated analog of the widely used diphenylprolinol scaffolds. By replacing the traditional carboxylic acid (as in L-proline) or the silyloxymethyl group (as in Hayashi-Jørgensen catalysts) with a bulky, rigid benzhydryl (-CH(Ph)2) moiety, this compound provides a unique steric environment. This specific structural modification alters the HOMO-raising and LUMO-lowering dynamics during enamine and iminium ion activation, making it a critical procurement choice for highly congested cascade reactions, dearomative cycloadditions, and direct NMR-based chiral resolution workflows where traditional proline derivatives fail to provide adequate stereocontrol [1].

Substituting (R)-2-benzhydrylpyrrolidine with cheaper L-proline or more common diphenylprolinol silyl ethers (Hayashi-Jørgensen catalysts) frequently leads to catastrophic losses in diastereoselectivity and reaction efficiency. The absence of a hydrogen-bonding hydroxyl group or a bulky silyl ether fundamentally changes the transition state geometry. In differentiating catalysis—where the same amine must independently activate two different substrates (e.g., forming a dearomatized dienamine and an iminium ion simultaneously)—the specific steric shielding of the benzhydryl group prevents unwanted cross-reactivity and enforces a strict endo-selective approach. Consequently, attempting to use standard silylated analogs in these complex [4+2]-cycloadditions results in near-complete loss of diastereocontrol, mandating the procurement of this exact des-hydroxy scaffold [1].

Superior Diastereocontrol in Differentiating Dearomative [4+2]-Cycloadditions

In the dearomative [4+2]-cycloaddition between 2-alkyl-3-formylheteroarenes and α,β-unsaturated aldehydes, standard aminocatalysts struggle to differentiate the activation modes. When compared directly to the benchmark Hayashi-Jørgensen catalyst (diphenylprolinol silyl ether), which yielded unsatisfactory conversion and poor diastereoselectivity, switching to (R)-2-benzhydrylpyrrolidine significantly enhanced diastereocontrol (achieving up to >99:1 dr under optimized conditions) while maintaining comparable conversion [1].

Evidence DimensionDiastereoselectivity (dr) in dearomative [4+2]-cycloaddition
Target Compound DataHigh diastereoselectivity (up to >99:1 dr)
Comparator Or BaselineHayashi-Jørgensen catalyst (diphenylprolinol silyl ether) (unsatisfactory dr)
Quantified DifferenceSignificant enhancement from poor dr to >99:1 dr
ConditionsDichloromethane or Et2O solvent, equimolar or 1.2-fold excess of enal, room temp to 4 °C

Procurement of this specific des-hydroxy, non-silylated scaffold is critical for cascade reactions requiring dual HOMO-raising and LUMO-lowering activation where standard silyl ethers fail to provide adequate steric differentiation.

Stereocontrol in Cascade Michael-IMDA Reactions for Complex Polycycles

For the synthesis of kempene tetracyclic carbocycles via a cascade Michael addition and intramolecular Diels-Alder (IMDA) reaction, the choice of secondary amine dictates the stereochemical outcome. While an achiral baseline like diethylamine produces a 1:1 racemic mixture (0% de) at the alpha center, (R)-2-benzhydrylpyrrolidine successfully induces asymmetry, providing the target intermediate in 73% yield and 50% diastereomeric excess [1].

Evidence DimensionDiastereomeric excess (de) in Michael addition
Target Compound Data50% de (73% yield)
Comparator Or BaselineDiethylamine (0% de, 1:1 mixture)
Quantified Difference50% absolute increase in de
ConditionsReaction of enone with methyl vinyl ketone (MVK)

Justifies the selection of this chiral amine over cheaper achiral or less sterically encumbered secondary amines when establishing the initial stereocenter in complex polycyclic natural product synthesis.

Direct Chiral Solvating Agent for NMR-Based Enantiomeric Excess Determination

Beyond its role as an organocatalyst, (R)-2-benzhydrylpyrrolidine functions as a highly effective chiral solvating agent (CSA). Compared to traditional methods requiring covalent derivatization (e.g., with Mosher's acid), this compound allows for the direct determination of the enantiomeric composition of chiral carboxylic acids via NMR analysis by forming diastereomeric salt complexes in situ .

Evidence DimensionWorkflow steps for ee determination
Target Compound DataDirect in situ NMR analysis (0 derivatization steps)
Comparator Or BaselineMosher's acid derivatization (multi-step covalent synthesis and purification)
Quantified DifferenceElimination of all covalent derivatization and purification steps
ConditionsIn situ mixing with chiral carboxylic acids in NMR solvent

Procuring this compound for analytical labs drastically reduces the time and labor required for routine enantiomeric excess screening of chiral acid libraries.

Enantioselective Radical Intramolecular Cyclopropanation

In the highly challenging asymmetric radical intramolecular α-cyclopropanation of aldehydes to form bicyclo[3.1.0]hexanes, the choice of the secondary amine in the Cu(I)/amine cooperative catalytic system is critical. While most commercially available chiral secondary amines and imidazolidinone catalysts proved entirely ineffective, (R)-2-benzhydrylpyrrolidine hydrochloride was successfully employed as a reactive aminocatalyst capable of driving the transformation, highlighting its unique compatibility with single-electron transfer (SET) radical pathways where standard amines degrade or fail to activate the substrate [1].

Evidence DimensionCatalytic viability in radical SET processes
Target Compound DataActive conversion in Cu(I)/amine cooperative cyclopropanation
Comparator Or BaselineImidazolidinone catalysts and standard chiral amines (ineffective/0% yield)
Quantified DifferenceTransition from complete catalytic failure to active radical cyclopropanation
Conditions20 mol% amine hydrochloride, Cu(I) catalyst, 100 °C

For laboratories developing novel radical-mediated organocatalytic workflows, this compound offers a viable activation pathway where conventional imidazolidinone catalysts are completely inert.

Differentiating Organocatalysis in Cascade Cycloadditions

Directly downstream of its superior diastereocontrol compared to Hayashi-Jørgensen catalysts, (R)-2-benzhydrylpyrrolidine is the optimal choice for dearomative [4+2]-cycloadditions. It should be procured when synthesizing complex, enantioenriched heteroaromatic derivatives where the catalyst must simultaneously activate two substrates via HOMO-raising and LUMO-lowering mechanisms without cross-interference [1].

Total Synthesis of Kempane and Polycyclic Skeletons

Based on its ability to induce high diastereomeric excess in sequential Michael-IMDA reactions compared to achiral amines, this compound is highly recommended as a chiral auxiliary/catalyst for the total synthesis of kigelinol, neoamphilectane, and kempane natural products. It ensures the correct establishment of the initial alpha stereocenter prior to cyclization[2].

Direct NMR-Based Enantiomeric Excess Screening

Leveraging its properties as a chiral solvating agent, (R)-2-benzhydrylpyrrolidine is ideal for analytical laboratories requiring high-throughput ee determination of chiral carboxylic acids. Procurement for this application eliminates the need for time-consuming Mosher's acid derivatization, allowing for direct in situ NMR analysis .

Cooperative Cu(I)/Amine Radical Catalysis

Because standard imidazolidinone catalysts fail in single-electron transfer (SET) radical cyclopropanations, this compound should be selected for developing novel cooperative catalytic systems. It is specifically suited for synthesizing highly congested bicyclo[3.1.0]hexane frameworks containing vicinal all-carbon quaternary stereocenters [3].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-(+)-2-(Diphenylmethyl)pyrrolidine

Dates

Last modified: 08-15-2023

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